Milademetan HCl

Description

Significance of the p53 Tumor Suppressor Pathway in Cellular Homeostasis and Carcinogenesis

The p53 protein, encoded by the TP53 gene, is a cornerstone of cellular defense, playing a pivotal role in maintaining genomic integrity and preventing tumorigenesis. nih.govaacrjournals.org It functions as a critical transcription factor that responds to a variety of cellular stressors, including DNA damage, oncogene activation, and oxidative stress. nih.govaacrjournals.orgaacrjournals.org In response to these signals, p53 orchestrates a range of cellular outcomes, such as transient cell cycle arrest, senescence, or apoptosis (programmed cell death). nih.govaacrjournals.org This allows for the repair of damaged DNA or, if the damage is too severe, the elimination of the potentially cancerous cell, thereby acting as a powerful barrier to cancer development. nih.govaacrjournals.org

The importance of p53 is highlighted by the fact that the TP53 gene is the most frequently mutated gene in human cancers, with its activity being lost in the vast majority of tumors. aacrjournals.orgaacrjournals.org Even in non-stressed cells, p53 contributes to the homeostatic regulation of metabolic processes and antioxidant defense mechanisms, further underscoring its role in preventing the molecular abnormalities that can lead to cancer. aacrjournals.org The p53 pathway is a complex network that integrates numerous signals to control cell fate, making its proper function essential for tissue homeostasis and tumor suppression. nih.gov

The MDM2 Oncogene: A Critical Negative Regulator of p53

The activity and levels of the p53 protein are tightly controlled within the cell, and the murine double minute 2 (MDM2) oncoprotein is its master regulator. aacrjournals.org MDM2 functions as a key negative regulator of p53 through several mechanisms. bohrium.com It can directly bind to the N-terminal transactivation domain of p53, physically blocking its ability to activate the transcription of its target genes. e3s-conferences.org

Furthermore, MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping p53 levels low in healthy, unstressed cells. researchgate.netnih.gov This relationship forms a classic autoregulatory negative feedback loop: p53 activation leads to the transcription of the MDM2 gene, and the resulting increase in MDM2 protein then leads to the downregulation of p53. nih.govmdpi.com

The oncogenic nature of MDM2 is well-established. Its overexpression can confer tumorigenicity and is found in a significant fraction of various human cancers, including soft tissue sarcomas, glioblastomas, and breast carcinomas. e3s-conferences.orgmdpi.com In many tumors that retain a non-mutated, or wild-type, TP53 gene, the p53 pathway is often inactivated through the amplification or overexpression of MDM2. researchgate.net This makes the MDM2-p53 interaction a critical nexus in the development and progression of many cancers.

Rationale for MDM2 Inhibition as a Targeted Therapeutic Strategy in Cancer Research

The discovery that many cancers with wild-type p53 inactivate this crucial tumor suppressor by overexpressing MDM2 has led to a compelling therapeutic strategy: blocking the MDM2-p53 interaction. bohrium.comnih.gov The rationale is that by inhibiting MDM2, p53 can be liberated from its negative regulator, leading to the reactivation of its potent tumor-suppressive functions. researchgate.net This approach aims to restore the cell's natural ability to undergo cell cycle arrest or apoptosis in the presence of oncogenic stress. nih.gov

This strategy is particularly attractive for cancers that are dependent on MDM2 overexpression for their survival and have a functional p53 pathway that can be reawakened. nih.gov The development of small-molecule inhibitors that can fit into the hydrophobic pocket of MDM2, thereby preventing p53 from binding, has been a major focus of oncology research. nih.gov While monotherapy with MDM2 inhibitors has shown some clinical responses, there is growing interest in combination therapies to enhance efficacy and overcome potential resistance. nih.govascopubs.org

Overview of Milademetan (B560421) HCl as a Novel MDM2 Inhibitor in Preclinical Investigations

Milademetan HCl (also known as DS-3032b) is a novel, orally available, and selective small-molecule inhibitor of the MDM2-p53 interaction. nih.govaacrjournals.org Preclinical investigations have demonstrated its potential as a therapeutic agent by reactivating p53 signaling. mdpi.com

In cell-free assays, Milademetan (referred to as DS-3032b in some studies) was shown to inhibit the binding of MDM2 to p53 with a high degree of potency. Subsequent studies in cancer cell lines confirmed its mechanism of action and selectivity. Treatment with Milademetan led to the stabilization of p53 and the induction of its downstream target genes, which are involved in cell cycle arrest and apoptosis. nih.gov

Crucially, Milademetan demonstrated selective growth inhibition in cancer cell lines with wild-type TP53, while cell lines with mutant or null TP53 were largely unaffected. This p53-dependent activity is a key characteristic of this class of drugs. For instance, in Merkel cell carcinoma (MCC) cell lines with wild-type p53, Milademetan reduced cell viability and triggered a rapid and sustained p53 response. aacrjournals.org

Interactive Data Table: In Vitro Activity of Milademetan in Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 / GI50 (nM) | Finding | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | GI50: 43 - 276 | Inhibited cell growth | |

| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | GI50 <100 | Inhibited cell proliferation | aacrjournals.org |

| DKMG | Glioblastoma | Wild-Type | Amplified | GI50 <100 | Inhibited cell proliferation | aacrjournals.org |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not specified | - | Reduced cell viability, induced p53 response | aacrjournals.org |

| WaGa | Merkel Cell Carcinoma | Wild-Type | Not specified | - | Reduced cell viability, induced p53 response | aacrjournals.org |

| PeTa | Merkel Cell Carcinoma | Wild-Type | Not specified | - | Reduced cell viability, induced p53 response | aacrjournals.org |

| MCF7 GATA3 G336fs*17 | Breast Cancer (ER+) | Wild-Type | GATA3-mutant | IC50: 126 | Sensitive to milademetan | aacrjournals.org |

In vivo studies using xenograft models, where human tumors are grown in immunodeficient mice, have further supported the preclinical potential of Milademetan. In a study using an osteosarcoma (SJSA-1) xenograft model, which harbors MDM2 gene amplification, treatment with Milademetan resulted in tumor regression. Similarly, dose-dependent inhibition of tumor growth was observed in Merkel cell carcinoma xenograft and patient-derived xenograft (PDX) models. aacrjournals.org These studies confirm that Milademetan can reactivate p53 in a tumor setting, leading to anti-tumor activity. mdpi.com

Interactive Data Table: In Vivo Antitumor Activity of Milademetan

| Model Type | Cancer Type | Key Genetic Feature | Outcome | Reference |

| Xenograft | Osteosarcoma (SJSA-1) | MDM2 Amplification | Tumor regression | |

| Xenograft | Merkel Cell Carcinoma (MKL-1) | Wild-Type p53 | Dose-dependent tumor growth inhibition | aacrjournals.orgaacrjournals.org |

| PDX Model | Merkel Cell Carcinoma (DFMC-33043) | Wild-Type p53 | Significant tumor growth inhibition | aacrjournals.org |

| Xenograft & PDX | Breast Cancer (HR+) | GATA3-mutant | Antitumor activity | aacrjournals.org |

These preclinical findings demonstrate that this compound effectively inhibits the MDM2-p53 interaction, reactivates p53 function, and exhibits p53-dependent antitumor activity both in vitro and in vivo. This body of evidence has provided a strong rationale for its further investigation in clinical settings for patients with advanced cancers harboring a wild-type TP53 gene, particularly those with MDM2 amplification.

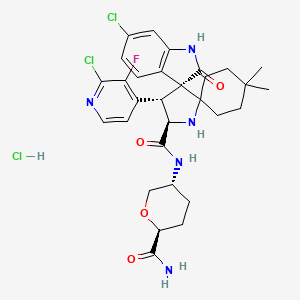

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H35Cl3FN5O4 |

|---|---|

Molecular Weight |

654.99 |

IUPAC Name |

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyloxan-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide hydrochloride |

InChI |

InChI=1S/C30H34Cl2FN5O4.ClH/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);1H/t16-,20+,21+,23-,30-;/m1./s1 |

InChI Key |

QHGIVDUFDSYILN-LINJWFRASA-N |

SMILES |

O=C([C@H](N1)[C@H](C2=C(F)C(Cl)=NC=C2)[C@]3(C(NC4=C3C=CC(Cl)=C4)=O)C51CCC(C)(C)CC5)N[C@H]6CO[C@H](C(N)=O)CC6.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate; Milademetan HCl |

Origin of Product |

United States |

Molecular and Cellular Biology of the Mdm2 P53 Regulatory Network

Structural and Functional Aspects of the p53 Tumor Suppressor Protein

The p53 protein, often termed the "guardian of the genome," is a crucial tumor suppressor that responds to a wide range of cellular stresses to prevent malignant transformation. ijhmr.comnih.gov Encoded by the TP53 gene, p53 functions as a transcription factor that regulates the expression of numerous target genes involved in critical cellular processes. ijhmr.comnih.gov

Structural Organization: The p53 protein is a 393-amino acid phosphoprotein with several distinct functional domains. pnas.org Its structure allows for the formation of a tetramer, which is the biologically active form of the protein. embopress.orgutmb.edu The intrinsic flexibility of the full-length protein has historically presented challenges for structural biology, but it is this plasticity that enables its diverse functions, including the recognition of various DNA target sequences. embopress.orgutmb.edu

Table 1: Functional Domains of the p53 Protein

| Domain | Residues (Approx.) | Function |

|---|---|---|

| N-Terminal Transactivation Domain (TAD) | 1-61 | Contains two transactivation domains (TAD1 and TAD2) that are essential for activating the transcription of target genes. This is also the binding site for the negative regulator, MDM2. nih.gov |

| Proline-Rich Domain (PRD) | 61-94 | Important for p53's apoptotic functions and contributes to its stability. nih.gov |

| DNA-Binding Domain (DBD) | 94-312 | The central "core" domain responsible for sequence-specific binding to DNA. A majority of cancer-associated TP53 mutations occur in this region, disrupting p53's ability to transactivate downstream genes. pnas.orgnih.gov |

| Tetramerization Domain (OD) | 323-356 | Mediates the formation of the p53 tetramer, which is crucial for its optimal DNA binding and transcriptional activity. pnas.orgembopress.org |

| C-Terminal Regulatory Domain (CTD) | 357-393 | Involved in the non-specific binding of DNA and regulation of p53 activity. nih.gov |

Functional Roles: In response to cellular stressors like DNA damage, oncogene activation, or hypoxia, p53 is activated and orchestrates a cellular response. frontiersin.orgnih.gov Its primary functions include:

Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S and G2/M checkpoints, providing time for DNA repair before replication or cell division. frontiersin.orgaacrjournals.org This is often mediated by the transactivation of genes like CDKN1A (encoding p21). aacrjournals.orgnih.gov

Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 can trigger apoptosis to eliminate potentially cancerous cells. nih.govembopress.org

DNA Repair: p53 is involved in DNA repair processes, helping to maintain genomic stability. ijhmr.comnih.gov

Senescence: It can induce a state of permanent cell cycle arrest known as senescence. nih.gov

Characterization of the MDM2 E3 Ubiquitin Ligase and its Role in p53 Degradation

MDM2 is the principal negative regulator of p53. nih.govmdpi.com In unstressed, normal cells, MDM2 ensures that p53 levels are kept low to allow for normal cell growth and proliferation. nih.govnih.gov MDM2 functions as an E3 ubiquitin ligase, an enzyme that attaches ubiquitin molecules to a substrate protein, marking it for degradation. nih.govmdpi.com

The MDM2 protein has a binding pocket in its N-terminus that directly interacts with the transactivation domain of p53. nih.govnih.gov Its C-terminus contains a RING (Really Interesting New Gene) finger domain, which confers its E3 ligase activity. mdpi.com

The regulatory relationship between MDM2 and p53 forms a classic autoregulatory negative feedback loop:

Binding and Inhibition: MDM2 binds to p53, directly blocking its transactivation domain and preventing it from acting as a transcription factor. nih.govnih.gov

Ubiquitination: The E3 ligase activity of MDM2 polyubiquitinates p53 at several lysine (B10760008) residues. nih.gov

Degradation: This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the p53 protein. nih.govdundee.ac.ukyoutube.com

Feedback: p53 itself is a transcription factor for the MDM2 gene. When p53 is active, it increases the expression of MDM2, which in turn leads to more p53 degradation, thus tightly controlling p53 levels. nih.govyoutube.com

This elegant feedback loop is essential for cellular health, but its disruption is a common event in cancer. nih.govnih.gov

Table 2: Mechanisms of MDM2-Mediated p53 Inhibition

| Mechanism | Description |

|---|---|

| E3 Ligase Activity | MDM2 functions as an E3 ubiquitin ligase, promoting the polyubiquitination and subsequent proteasomal degradation of p53. nih.govacs.org |

| Blocking Transcriptional Activity | The binding of MDM2 to the N-terminus of p53 physically obstructs p53's ability to interact with the transcriptional machinery. nih.govnih.gov |

| Nuclear Export | MDM2 can promote the transport of p53 out of the nucleus and into the cytoplasm, where it cannot access its target genes. nih.govnih.gov |

Pathological Dysregulation of the MDM2-p53 Axis in Malignant Transformation

For a cell to undergo malignant transformation, it must typically bypass the protective barriers established by tumor suppressors like p53. frontiersin.org Cancers have evolved two primary strategies to dismantle the MDM2-p53 axis:

Mutation of the TP53 Gene: Approximately 50% of all human cancers harbor mutations directly within the TP53 gene, leading to a non-functional or oncogenic mutant p53 protein. ijhmr.comfrontiersin.orgnih.gov

Overexpression of MDM2: In many cancers that retain a functional, wild-type TP53 gene, the p53 pathway is inactivated by the overexpression of its negative regulator, MDM2. nih.govfrontiersin.org

Aberrant overexpression of MDM2 effectively sequesters and degrades wild-type p53, rendering it inactive. youtube.com This constant suppression of p53 allows genetically damaged cells to evade cell cycle arrest and apoptosis, leading to uncontrolled proliferation and tumor progression. ijhmr.com This dysregulation can occur through several mechanisms, including gene amplification, where the cell creates multiple copies of the MDM2 gene, or through the loss of other molecules that normally regulate MDM2, such as the p14ARF tumor suppressor. frontiersin.orgyoutube.com

Implications of Wild-Type p53 Status and MDM2 Amplification in Oncogenic Processes

The observation that TP53 mutations and MDM2 amplification are typically mutually exclusive events in tumors is critically important. asco.orgnih.gov Cancers with amplified MDM2 are dependent on the continued overexpression of the MDM2 protein to keep the wild-type p53 protein in check. rainoncology.com This creates a therapeutic vulnerability.

This dependency forms the rationale for developing drugs that inhibit the MDM2-p53 interaction. nih.govspringernature.com Milademetan (B560421) HCl is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. rainoncology.comfirstwordpharma.com By binding to the p53-binding pocket on the MDM2 protein, Milademetan prevents MDM2 from interacting with p53. youtube.comfirstwordpharma.com

This action has profound consequences in cancer cells with wild-type p53 and MDM2 amplification:

p53 Liberation and Stabilization: p53 is released from MDM2-mediated degradation, leading to a rapid accumulation of p53 protein within the cell. nih.govnih.gov

Reactivation of Tumor Suppressor Function: The stabilized, active p53 can then transactivate its target genes, restoring the cell's ability to undergo cell cycle arrest or apoptosis. nih.govonclive.com

Therefore, in tumors characterized by wild-type TP53 and MDM2 amplification, treatment with an MDM2 inhibitor like Milademetan is hypothesized to reactivate the endogenous p53 tumor suppressor pathway to control cancer growth. youtube.comonclive.com Preclinical and clinical studies have shown that this approach can lead to tumor regression in various cancer types exhibiting this specific genetic profile. asco.orgonclive.commedpagetoday.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Milademetan HCl |

| Nutlin |

| RITA |

| PRIMA-1 |

| Idasanutlin |

| APR-246 |

| COTI-2 |

| RG7112 |

| SAR405838 |

| MI-77301 |

| MI-888 |

| Nutlin-3 |

| Nutlin-3a |

| SJ-172550 |

| CTX1 |

| Atezolizumab |

| 5-Azacitidine |

Milademetan Hcl: Preclinical Characterization and Design Principles

Classification as a Small Molecule Inhibitor Targeting the MDM2-p53 Interaction

Milademetan (B560421), also known as DS-3032b, is classified as an orally available, small-molecule inhibitor that selectively targets the interaction between the Murine Double Minute 2 (MDM2) protein and the tumor suppressor protein p53. newdrugapprovals.orgrainoncology.comrainoncology.com The p53 protein plays a crucial role in regulating the cell cycle and inducing apoptosis, thereby acting as a natural barrier against cancer development. nih.govsmolecule.com In many cancers with a functional, or wild-type (WT), TP53 gene, the tumor-suppressive activities of p53 are suppressed by the MDM2 protein. mdpi.com MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation through the proteasome and inhibiting its transcriptional activity. newdrugapprovals.orgnih.govmdpi.com

Milademetan functions by binding to the p53-binding pocket on the MDM2 protein. newdrugapprovals.orgsmolecule.com This action competitively blocks the MDM2-p53 interaction, preventing the degradation of p53. newdrugapprovals.orgmedkoo.com Consequently, p53 accumulates in the cell, and its transcriptional function is restored, leading to the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells. newdrugapprovals.orgnih.govmedkoo.com This mechanism of action makes Milademetan a targeted therapy for cancers that retain wild-type p53 and are dependent on MDM2 for suppressing p53 function. nih.govmerkelcell.org

Rational Design Strategies for Potent and Selective MDM2 Inhibition

The development of Milademetan is rooted in the optimization of earlier generations of MDM2 inhibitors, specifically addressing limitations such as potency and stability. The rational design focused on creating a highly potent and selective molecule with a stable, three-dimensional structure.

A key structural feature of Milademetan is its spirooxindole scaffold. acs.org This class of compounds has been identified as a privileged structure for inhibiting the MDM2-p53 protein-protein interaction (PPI). acs.org Early spirooxindole inhibitors, however, faced challenges with epimerization in solution, where the molecule could convert into different, less active stereoisomers. acs.org The design of Milademetan overcame this instability by incorporating an additional spiro cycle, creating a more rigid and conformationally constrained polycyclic ring system. acs.org This structural rigidity is crucial for maintaining the precise three-dimensional orientation required for high-affinity binding to the deep hydrophobic p53-binding pocket of MDM2. acs.org The design capitalizes on multi-bond forming transformations to enable the rapid generation of such structural complexity. acs.org

Comparative Preclinical Potency and Specificity of Milademetan HCl Relative to First-Generation MDM2 Inhibitors

Preclinical studies have demonstrated that Milademetan possesses significantly greater potency compared to first-generation MDM2 inhibitors, such as the nutlins. Research indicates that Milademetan (DS-3032b) is approximately 10-fold more potent than the first-generation inhibitor Nutlin-3a. newdrugapprovals.orgresearchgate.net This increased potency allows for the activation of the p53 pathway at lower concentrations.

The enhanced potency of second-generation inhibitors like Milademetan translates to a more robust induction of apoptosis in cancer cells with wild-type p53. haematologica.org For instance, in preclinical models of Merkel cell carcinoma (MCC), Milademetan effectively reduced the viability of WT p53 MCC cell lines at nanomolar concentrations. nih.gov This superior potency is a direct result of the refined structural design, which optimizes the molecule's fit within the MDM2 binding pocket. acs.org

| Compound | Class | Relative Potency |

| Milademetan (DS-3032b) | Second-Generation MDM2 Inhibitor | ~10-fold more potent than Nutlin-3a newdrugapprovals.orgresearchgate.net |

| Nutlin-3a | First-Generation MDM2 Inhibitor | Benchmark for early inhibitors haematologica.org |

| Idasanutlin (RG7388) | Second-Generation MDM2 Inhibitor | More potent than Nutlin-3a haematologica.org |

Preclinical Pharmacokinetic and Pharmacodynamic Considerations Relevant to Target Engagement

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies have been crucial in characterizing the activity of Milademetan and establishing its potential for clinical development.

Pharmacodynamics (Target Engagement): Preclinical models confirm that Milademetan effectively engages its target, MDM2, leading to the activation of the p53 pathway. In in vitro studies using cancer cell lines with wild-type p53, treatment with Milademetan resulted in a rapid and sustained accumulation of p53 protein. nih.gov This was followed by the increased expression of p53 target genes, which are critical for its tumor suppressor function. nih.govsmolecule.com

Specifically, treatment led to an increase in the protein levels of:

MDM2: As part of a negative feedback loop, activated p53 increases the transcription of its own inhibitor, MDM2. nih.gov

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest. nih.gov

PUMA (BBC3): A pro-apoptotic protein that plays a key role in inducing cell death. nih.govsmolecule.com

The induction of these downstream markers serves as a biomarker for p53 reactivation. nih.gov Furthermore, the detection of cleaved PARP in treated cells indicates the execution of the apoptotic program. nih.govsmolecule.com In vivo, Milademetan demonstrated dose-dependent inhibition of tumor growth in xenograft models of human cancers, including Merkel cell carcinoma and liposarcoma. nih.govnih.gov

Pharmacokinetics: Milademetan is an orally available compound. newdrugapprovals.orgnih.gov Preclinical and early clinical studies have shown that its plasma concentrations increase in a dose-dependent manner, indicating predictable absorption and exposure. nih.gov The development of intermittent dosing schedules in clinical trials was guided by population pharmacokinetics and exposure-toxicity analyses from early studies, highlighting the importance of understanding the PK profile to optimize the therapeutic window. nih.gov

| Pharmacodynamic Marker | Effect of Milademetan Treatment | Biological Role |

| p53 | Accumulation/Stabilization nih.gov | Tumor suppressor; transcription factor nih.gov |

| MDM2 | Increased expression nih.govnih.gov | Negative regulator of p53 (feedback loop) nih.gov |

| p21 (CDKN1A) | Increased expression nih.govnih.gov | Cell cycle inhibitor nih.gov |

| PUMA (BBC3) | Increased expression nih.govsmolecule.com | Pro-apoptotic protein nih.gov |

| Cleaved PARP | Increased levels nih.govsmolecule.com | Marker of apoptosis nih.gov |

Preclinical Pharmacological Investigations: in Vitro Studies of Milademetan Hcl

Cellular Viability and Proliferation Assays in Cancer Cell Lines

Preclinical investigations have demonstrated that Milademetan (B560421) possesses potent anti-tumor activity in various cancer cell lines that are characterized by wild-type TP53 status. nih.gov The sensitivity to Milademetan is particularly noted in tumors where MDM2 is overexpressed or amplified, a common mechanism for inactivating the p53 pathway. nih.govaacrjournals.org

Studies have shown that cell lines derived from diverse cancer types are sensitive to Milademetan treatment. For instance, in Merkel cell carcinoma (MCC), a rare and aggressive skin cancer where most tumors are virus-positive and express wild-type p53, Milademetan has shown significant efficacy. nih.govjci.orgjci.org MCC cell lines with WT p53, such as MKL-1, WaGa, and PeTa, were found to be sensitive to Milademetan, whereas cell lines with mutated or knocked-out p53 were resistant, highlighting the p53-dependent mechanism of action. nih.gov Similarly, patient-derived MCC cell lines (PDCLs) with WT p53 also exhibited sensitivity to the compound. jci.org

The differential sensitivity was also observed in malignant pleural mesothelioma (MPM) models, where cell lines with CDKN2A loss and wild-type p53 were more sensitive to Milademetan compared to p53-deficient models. rainoncology.com Furthermore, research in triple-negative breast cancer (TNBC) cell lines, which often have mutated p53, showed that Milademetan could still reduce cellular viability, although the effect was also observed in colorectal carcinoma cells (HCT116) irrespective of their p53 status, suggesting potential p53-independent mechanisms in some contexts. mdpi.com However, the primary mechanism of action remains the restoration of p53 function in WT cells. pharmacompass.com Preclinical models of various solid tumors with TP53-WT and MDM2-amplification have consistently shown growth inhibition in response to Milademetan. aacrjournals.orgresearchgate.net

The inhibitory effect of Milademetan on the growth of cancer cells is both dose- and time-dependent. In vitro assays consistently demonstrate that as the concentration of Milademetan increases, the viability of cancer cells with wild-type p53 decreases significantly. nih.govmdpi.com

In studies on Merkel cell carcinoma (MCC) cell lines, treatment with increasing doses of Milademetan for three days resulted in a marked reduction in cell viability, as measured by ATP-based assays. nih.govjci.org For example, the MKL-1, WaGa, and PeTa MCC cell lines showed a clear dose-response relationship. jci.org Similarly, studies on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, MDA-MB-436, and MDA-MB-468, showed a dose-dependent reduction in cell viability after 72 hours of incubation with Milademetan. mdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been calculated for various cell lines, quantifying this dose-dependent effect. mdpi.com

The following table summarizes the IC50 values of Milademetan in different cancer cell lines, illustrating its dose-dependent inhibitory activity.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 7.62 ± 0.94 | mdpi.com |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 5.37 ± 1.25 | mdpi.com |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 4.80 ± 0.52 | mdpi.com |

| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 6.42 ± 0.84 | mdpi.com |

| HCT116 p53-/- | Colorectal Carcinoma | Null | 8.44 ± 0.67 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Time-course analyses have further revealed that the p53 response, a key element of Milademetan's mechanism, is both rapid and sustained. In sensitive MCC cell lines, accumulation of the p53 protein was observed within hours of treatment with Milademetan. nih.gov This rapid activation of the p53 pathway initiates downstream cellular processes that collectively inhibit cancer cell growth over time.

Cell Cycle Regulation Studies

Milademetan's function as an MDM2 inhibitor directly impacts cell cycle progression in cancer cells with functional p53. targetmol.commedchemexpress.com By stabilizing p53, Milademetan triggers the transcriptional activation of p53 target genes that are critical regulators of the cell cycle. nih.govrainoncology.com

A primary outcome of p53 activation by Milademetan is the induction of cell cycle arrest, predominantly in the G1 phase. targetmol.commedchemexpress.com This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.com Studies have consistently reported that treatment with Milademetan leads to G1 arrest in cancer cells harboring wild-type p53. targetmol.commedchemexpress.com This effect is a hallmark of p53 pathway reactivation. nih.gov The mechanism involves the p53-mediated upregulation of specific cell cycle inhibitors. nih.gov

The induction of G1 arrest by Milademetan is a direct consequence of the activation of the G1 checkpoint, a critical control point in the cell cycle. mdpi.com Upon stabilization by Milademetan, p53 acts as a transcription factor to increase the expression of target genes, including CDKN1A, which encodes the protein p21. nih.govrainoncology.com

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. nih.gov By binding to and inhibiting CDK2/cyclin E complexes, which are essential for the G1/S transition, p21 effectively enforces the G1 checkpoint and halts the cell cycle. mdpi.comfrontiersin.org In vitro studies have confirmed that treatment of WT p53 cancer cells with Milademetan leads to a significant increase in the protein levels of p21. nih.govrainoncology.com This robust induction of p21 is a key molecular event that demonstrates the activation of the cell cycle checkpoint machinery by Milademetan. rainoncology.com

Programmed Cell Death Induction

In addition to causing cell cycle arrest, the reactivation of p53 by Milademetan can also lead to the induction of programmed cell death, or apoptosis, in cancer cells. newdrugapprovals.orgsmolecule.comtargetmol.com This process is crucial for eliminating malignant cells. The decision between cell cycle arrest and apoptosis is complex and depends on the cellular context, the level of p53 activation, and the expression of other regulatory proteins.

Milademetan treatment has been shown to effectively induce apoptosis in various cancer cell lines with wild-type p53. nih.govnih.gov The apoptotic response is mediated by the p53-dependent transcriptional upregulation of pro-apoptotic genes. rainoncology.com Studies have demonstrated that Milademetan treatment leads to increased levels of key apoptosis-regulating proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX. targetmol.comrainoncology.com

The execution of apoptosis is carried out by a family of proteases called caspases. In TNBC cell lines, Milademetan treatment was found to efficiently induce caspase-3/7 activity. mdpi.com Another key indicator of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a widely used marker of apoptosis. In vitro studies on MCC cell lines showed that Milademetan treatment led to the accumulation of cleaved PARP, confirming the induction of an apoptotic response. nih.gov This p53-mediated induction of apoptosis is a critical component of Milademetan's anti-neoplastic activity. pharmacompass.commedkoo.com

Apoptosis Induction Pathways and Markers

Milademetan has been shown to induce apoptosis in cancer cells with functional wild-type p53. nih.gov The primary mechanism involves the stabilization of p53, which in turn transcriptionally activates pro-apoptotic genes. nih.govsmolecule.com A key marker of apoptosis observed in response to milademetan treatment is the cleavage of poly(ADP-ribose) polymerase (PARP). cloudfront.net For instance, in Merkel cell carcinoma (MCC) cell lines WaGa and PeTa, accumulation of cleaved PARP was detected as early as 8 hours after treatment with milademetan. cloudfront.netdana-farber.org Lower levels of cleaved PARP were also seen in the MKL-1 cell line at a later time point. cloudfront.netdana-farber.org

The induction of apoptosis by milademetan is further supported by the upregulation of PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic protein encoded by the gene BBC3. nih.govdana-farber.org Increased levels of PUMA were observed in WaGa and PeTa cell lines within 24 hours of milademetan treatment. nih.govdana-farber.org The intrinsic pathway of apoptosis, characterized by mitochondrial involvement, is a central component of milademetan's activity. frontiersin.org This pathway is often initiated by the activation of Bcl-2 family proteins, leading to mitochondrial depolarization and subsequent activation of caspases. frontiersin.org

Table 1: Apoptosis Markers in Cancer Cell Lines Treated with Milademetan HCl

| Cell Line | Cancer Type | Apoptotic Marker | Observation | Time Point |

| WaGa | Merkel Cell Carcinoma | Cleaved PARP | Accumulation | 8 hours |

| PeTa | Merkel Cell Carcinoma | Cleaved PARP | Accumulation | 8 hours |

| MKL-1 | Merkel Cell Carcinoma | Cleaved PARP | Lower level of accumulation | 24 hours |

| WaGa | Merkel Cell Carcinoma | PUMA | Increased levels | 24 hours |

| PeTa | Merkel Cell Carcinoma | PUMA | Increased levels | 24 hours |

Senescence Induction Mechanisms

In addition to apoptosis, milademetan can induce cellular senescence, a state of irreversible cell cycle arrest. jci.orgnih.gov This process is also critically dependent on the activation of the p53 pathway. aging-us.com Upon p53 activation, the transcription of target genes that regulate the cell cycle is initiated. jci.org A key mediator of p53-induced senescence is the cyclin-dependent kinase inhibitor p21 (encoded by the CDKN1A gene). nih.govplos.org By upregulating p21, milademetan effectively halts the cell cycle, preventing cancer cell proliferation. nih.gov

The induction of senescence is a complex process involving various cellular stressors and signaling pathways, with the p53/p21 axis being a central hub. researchgate.net Senescent cells exhibit distinct morphological and biochemical features, including increased expression of senescence-associated β-galactosidase (SA-β-gal) and the formation of senescence-associated heterochromatin foci. mdpi.comnih.gov While specific studies detailing all these markers for milademetan are emerging, the robust induction of p21 strongly points towards senescence as a key outcome of MDM2 inhibition by this compound. nih.gov

Molecular Response Profiling

The molecular effects of milademetan are centered on its ability to reactivate the p53 signaling pathway. This is achieved by preventing the interaction between p53 and its primary negative regulator, MDM2. smolecule.commdpi.com

p53 Protein Stabilization and Accumulation

In cancer cells with wild-type p53, the p53 protein is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase activity of MDM2. plos.orgnih.gov Milademetan binds to MDM2 in the same pocket that p53 occupies, thereby physically blocking the interaction between the two proteins. smolecule.comresearchgate.net This disruption prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. aacrjournals.org

Consequently, treatment with milademetan leads to a rapid and sustained accumulation of p53 protein within the cancer cells. nih.gov In vitro studies in MCC cell lines MKL-1, WaGa, and PeTa demonstrated a significant accumulation of p53 protein within hours of treatment with 100 nM milademetan. nih.gov This stabilization is the critical first step that unleashes the tumor-suppressive functions of p53. nih.gov

Transcriptional Activation of p53 Target Genes (e.g., CDKN1A, BAX, MDM2)

Once stabilized and activated, p53 functions as a transcription factor, binding to specific DNA sequences in the regulatory regions of its target genes. plos.orgoup.com Milademetan treatment has been shown to selectively induce the expression of several key p53 target genes. targetmol.com

These include:

CDKN1A : This gene encodes the p21 protein, a potent cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest. nih.govtargetmol.com Increased levels of p21 are a consistent finding across various cancer cell lines treated with milademetan. nih.govsmolecule.com

BAX : The BAX gene encodes a pro-apoptotic member of the Bcl-2 family. plos.org Its upregulation by p53 contributes to the induction of apoptosis. Milademetan has been shown to induce BAX expression. targetmol.com

MDM2 : In a classic negative feedback loop, p53 also transcriptionally activates the MDM2 gene. jci.orgnih.gov This leads to an increase in MDM2 protein levels, which can be observed following milademetan treatment. nih.gov This feedback mechanism underscores the dynamic regulation within the p53 pathway.

Table 2: Transcriptional Activation of p53 Target Genes by this compound

| Gene | Protein Product | Function | Effect of Milademetan |

| CDKN1A | p21 | Cell Cycle Arrest, Senescence | Increased Expression nih.govtargetmol.com |

| BAX | BAX | Apoptosis | Increased Expression targetmol.com |

| MDM2 | MDM2 | p53 Negative Regulator | Increased Expression (Feedback Loop) nih.govtargetmol.com |

Requirement of Wild-Type and Functional p53 for this compound Activity

The antitumor activity of milademetan is strictly dependent on the presence of wild-type and functional p53. cloudfront.netjci.org In cancer cells where the TP53 gene is mutated or deleted, milademetan is largely ineffective. cloudfront.netaacrjournals.org This dependency has been experimentally verified using CRISPR/Cas9 technology to create p53-knockout (KO) cell lines. cloudfront.netjci.org

In a study using the MKL-1 MCC cell line, p53-KO lines were resistant to milademetan, demonstrating the absolute requirement for intact p53 for the drug's activity. cloudfront.net Furthermore, the expression of a dominant-negative form of p53, which can bind to and inactivate the endogenous wild-type p53, also conferred resistance to milademetan. cloudfront.net These findings unequivocally establish that milademetan's mechanism of action is to reactivate the latent tumor-suppressive functions of wild-type p53. jci.org

Preclinical Pharmacological Investigations: in Vivo Studies of Milademetan Hcl in Animal Models

Efficacy Assessment in Xenograft Models

Xenograft models, which involve the implantation of human cancer cell lines into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of milademetan (B560421).

Neuroblastoma Xenograft Models (e.g., SH-SY5Y)

In preclinical studies utilizing neuroblastoma xenograft models, milademetan has demonstrated significant antitumor activity. medchemexpress.cnmedchemexpress.com Specifically, in mice bearing SH-SY5Y xenograft tumors, which have a functional TP53 gene, treatment with milademetan has been shown to delay tumor growth. medchemexpress.cnmedchemexpress.com The SH-SY5Y cell line is a well-established model for neuroblastoma research. elifesciences.orgmednexus.orgresearchgate.net The mechanism behind this effect is attributed to the activation of TP53 signaling. medchemexpress.cnmedchemexpress.com

Merkel Cell Carcinoma Xenograft Models (e.g., MKL-1)

Milademetan has shown dose-dependent inhibition of tumor growth in Merkel cell carcinoma (MCC) xenograft models. jci.orghcn.healthnih.govnih.govjci.orgjci.org In studies using the MKL-1 xenograft model, which is derived from a patient with virus-positive MCC and expresses wild-type p53, milademetan treatment led to a significant reduction in tumor growth. jci.orgnih.govresearchgate.net This effect was observed across different dose levels of the compound. nih.gov The antitumor activity in this model is linked to the activation of the p53 pathway. nih.gov

Efficacy Assessment in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into a mouse, are considered to be more representative of human tumor biology.

Patient-Derived Xenograft Models of Merkel Cell Carcinoma

Milademetan has demonstrated notable efficacy in PDX models of Merkel cell carcinoma with wild-type p53. nih.govjci.org In a pilot study involving three different MCC PDX models (33043, 48396, and 96712), all of which harbor wild-type p53, milademetan was highly effective in reducing tumor volumes. nih.gov A subsequent efficacy study using the PDX 48396 model further confirmed these findings, showing significant antitumor activity. nih.govjci.org

Modulation of Tumor Growth and Volume in Preclinical Models

Across various preclinical models, milademetan has consistently demonstrated its ability to modulate tumor growth and reduce tumor volume. jci.orgnih.govmdpi.comnih.gov

In neuroblastoma xenograft models, milademetan delayed tumor growth. medchemexpress.cnmedchemexpress.com In MKL-1 xenograft models of Merkel cell carcinoma, a dose-dependent inhibition of tumor growth was observed. jci.orgnih.gov Data from these studies show a clear reduction in mean tumor volumes in milademetan-treated mice compared to vehicle-treated controls. jci.orgnih.gov Similarly, in MCC PDX models, milademetan led to a significant reduction in tumor volumes. nih.gov Even after the cessation of treatment in the PDX 48396 model, the inhibitory effect on tumor regrowth was assessed. nih.gov

Impact on Survival Outcomes in Animal Models

A critical measure of a potential cancer therapeutic's efficacy is its impact on the survival of tumor-bearing animals.

Pharmacodynamic Biomarker Evaluation in Preclinical Settings (e.g., GDF-15 levels, p53 accumulation)

In the preclinical evaluation of Milademetan HCl, a potent and selective inhibitor of the murine double minute 2 (MDM2)-p53 interaction, the assessment of pharmacodynamic (PD) biomarkers is critical to confirm target engagement and understand the biological response in vivo. nih.govnih.gov Research in animal models focuses on measuring biomarkers that signal the activation of the p53 tumor suppressor pathway, which is the intended mechanism of action for Milademetan. nih.govmdpi.com Key biomarkers evaluated in these settings include the accumulation of the p53 protein itself and the levels of downstream targets regulated by p53, such as Growth Differentiation Factor-15 (GDF-15). nih.govnih.gov

p53 Accumulation and Pathway Activation

The foundational mechanism of Milademetan is to disrupt the interaction between MDM2 and p53, thereby preventing the MDM2-mediated degradation of p53. nih.govmdpi.com This leads to the stabilization and accumulation of wild-type (WT) p53 protein in cancer cells. Preclinical studies have demonstrated that treatment with Milademetan triggers a rapid and sustained p53 response in cancer cell lines with WT p53. nih.gov

In studies using Merkel cell carcinoma (MCC) models, Milademetan treatment led to a significant accumulation of the p53 protein within hours. nih.gov This accumulation was shown to correlate with the sensitivity of the cancer cells to the compound. nih.gov The activation of the p53 pathway was further confirmed by observing increased protein levels of genes that are transactivated by p53. These include the cell cycle inhibitor p21 and MDM2 itself, which is part of a negative feedback loop. nih.govaacrjournals.org For instance, in three sensitive MCC cell lines, Milademetan treatment resulted in elevated levels of both p53 and its downstream targets, p21 and MDM2. nih.gov Furthermore, preclinical research in acute myeloid leukemia (AML) models with wild-type p53 has shown that dual inhibition of MDM2 with Milademetan and XPO1 induces synergistic apoptosis through the nuclear accumulation of p53. ashpublications.org

| Biomarker | Observed Effect | Affected Cell Lines | Reference |

|---|---|---|---|

| p53 | Accumulation of protein within hours of treatment. | MKL-1, WaGa, PeTa | nih.gov |

| p21 | Increased protein levels. | MKL-1, WaGa, PeTa | nih.gov |

| MDM2 | Increased protein levels, indicating a functional p53 feedback loop. | MKL-1, WaGa, PeTa | nih.gov |

| PUMA | Increased protein levels within 24 hours in more sensitive lines. | WaGa, PeTa | nih.gov |

GDF-15 as a Secreted Pharmacodynamic Biomarker

Growth Differentiation Factor-15 (GDF-15), also known as MIC-1, is a secreted protein in the TGF-β superfamily and a well-established p53 target gene. nih.govresearchgate.net Because it is released from tumor cells into the bloodstream, GDF-15 serves as an accessible, non-invasive biomarker to monitor p53 pathway activation in vivo by analyzing serum or plasma samples. nih.govnih.gov

| Time Point | Observation | Interpretation/Note | Reference |

|---|---|---|---|

| Day 4, 6 hours post-dose | No significant change in GDF-15 levels. | Indicates a delayed response for GDF-15 secretion. | nih.govresearchgate.net |

| Day 4, 24 hours post-dose | Dose-dependent increasing trend in GDF-15 levels. | Demonstrates p53 pathway activation. Data were not statistically significant. | nih.govresearchgate.net |

| Day 21, 24 hours post-dose | No significant change in GDF-15 levels. | Likely due to reduced tumor burden in treated animals. | nih.govresearchgate.net |

Mechanistic Elucidation of Milademetan Hcl S Therapeutic Action

Molecular Interaction Profile with the MDM2 Protein

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome". youtube.commdpi.com In many cancers that retain functional, wild-type p53, its tumor-suppressive activities are negated by overexpression of MDM2. ascopubs.org MDM2 is an E3 ubiquitin ligase that binds directly to the p53 protein, promoting its degradation through the proteasome and thereby keeping its activity levels low. jci.orgdana-farber.orgmdpi.com

Milademetan (B560421), a dispiropyrrolidine-based compound, functions as a potent antagonist of this interaction. nih.govbohrium.com It is designed to fit into a specific hydrophobic cleft on the N-terminal domain of the MDM2 protein, the same pocket that p53 binds to. bohrium.com By occupying this site, milademetan physically obstructs the binding of MDM2 to p53. nih.govncats.iomycancergenome.org This inhibition prevents MDM2 from marking p53 for proteasomal degradation. mycancergenome.orgnih.gov The result is the stabilization and accumulation of functional p53 protein within the cancer cell, effectively liberating it to carry out its tumor-suppressive functions. nih.govmycancergenome.org

| Component | Role in Interaction | Effect of Milademetan |

|---|---|---|

| Milademetan | Small-molecule inhibitor | Binds to the p53-binding pocket on the MDM2 protein. bohrium.com |

| MDM2 Protein | Negative regulator of p53 (E3 ubiquitin ligase) | Interaction with p53 is blocked. nih.govncats.io |

| p53 Protein | Tumor suppressor | Shielded from MDM2-mediated degradation, leading to its accumulation and activation. mycancergenome.orgnih.gov |

Restoration of p53-Mediated Transcriptional Activity

By preventing the degradation of p53, milademetan treatment leads to a rapid and sustained increase in the intracellular levels of p53 protein. jci.orgdana-farber.org This accumulated p53 is transcriptionally active, meaning it can bind to specific DNA sequences known as p53 response elements located in the promoter regions of its target genes. youtube.comjci.org

The binding of p53 to these elements initiates the transcription of a host of genes involved in cellular regulation. dana-farber.org This restoration of transcriptional activity is the core mechanism through which milademetan exerts its effects. nih.govncats.io Research in various cancer models has demonstrated that treatment with milademetan leads to the transactivation of canonical p53 target genes, confirming the successful reactivation of the p53 pathway. jci.orgdana-farber.org A key pharmacodynamic biomarker used to confirm this p53 activation in clinical studies is the increase in serum levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a secreted protein whose gene is a downstream target of p53. nih.gov

Downstream Signaling Cascades Leading to Antiproliferative Effects

The reactivation of p53's transcriptional duties triggers several downstream signaling cascades that collectively inhibit cancer cell proliferation and survival. nih.gov The specific cellular outcome—such as cell cycle arrest or apoptosis—is influenced by the cellular context and the set of genes activated by p53. dana-farber.orgmdpi.com

Key downstream effects observed following milademetan treatment include:

Cell Cycle Arrest: One of the primary responses to p53 activation is the halting of the cell cycle, primarily at the G1/S checkpoint. mdpi.comresearchgate.net This is mediated by the p53-dependent transcription of the gene CDKN1A, which encodes the protein p21. dana-farber.org The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that stops the cell from progressing into the DNA synthesis (S) phase, providing time for DNA repair or initiating other cellular programs. dana-farber.org Studies show a marked increase in p21 levels in sensitive cancer cells after milademetan exposure. dana-farber.org

Apoptosis: In cases of severe cellular stress or oncogenic signaling, activated p53 can induce programmed cell death, or apoptosis. jci.orgmycancergenome.org This is achieved by transcribing pro-apoptotic genes, such as BBC3 (which encodes PUMA) and PMAIP1. dana-farber.orgascopubs.org Increased levels of PUMA have been observed in cancer cell lines following milademetan treatment, leading to the activation of the apoptotic cascade, which can be confirmed by the presence of cleaved Poly (ADP-ribose) polymerase (PARP). dana-farber.org

Negative Feedback Loop: Activated p53 also transcribes the MDM2 gene itself, leading to an increase in MDM2 protein levels. jci.orgdana-farber.org This creates a negative feedback loop that, under normal physiological conditions, tightly controls p53 levels. jci.org In the context of milademetan treatment, the continuous presence of the inhibitor keeps this newly synthesized MDM2 from binding to and degrading p53.

| Gene Target | Protein Product | Function | Cellular Outcome |

|---|---|---|---|

| CDKN1A | p21 | Cyclin-dependent kinase (CDK) inhibitor. dana-farber.org | Cell Cycle Arrest (G1 phase). mdpi.comdana-farber.org |

| BBC3 | PUMA | Pro-apoptotic Bcl-2 family protein. dana-farber.org | Induction of Apoptosis. dana-farber.org |

| MDM2 | MDM2 | Negative regulator of p53. jci.org | Negative Feedback Loop. jci.orgdana-farber.org |

Interplay with Cellular Stress Responses and DNA Damage Pathways

The p53 protein is a central hub in the cellular stress response network. mdpi.com It is activated by a variety of stress signals, including DNA damage, oncogene activation, and nutrient deprivation. nih.govmdpi.com In a normal cell, DNA damage activates kinases like ATM and CHK2, which then phosphorylate and stabilize p53, allowing it to orchestrate a response. mdpi.com

In many cancers, this pathway is short-circuited by the overexpression of MDM2, which keeps p53 levels suppressed even in the presence of stress signals. bohrium.com Milademetan's mechanism directly leverages this dependency. By inhibiting MDM2, milademetan essentially mimics the stabilization of p53 that would occur during a stress response, reactivating the dormant p53 pathway without the need for an external DNA damaging agent. dana-farber.orgbohrium.com This allows the cancer cell's own suppressed tumor-suppressor machinery to be turned against it, leading to outcomes like cell cycle arrest or apoptosis. jci.orgmdpi.com

Mechanisms of Action Dependent on p53 Allelic Status

The therapeutic action of milademetan is fundamentally dependent on the presence of a functional, wild-type (WT) TP53 gene in cancer cells. jci.orgnih.gov The entire mechanism is predicated on rescuing and reactivating the existing p53 protein.

In WT p53 Tumors: In cancer cells with WT p53 that is suppressed by high levels of MDM2 (e.g., through gene amplification), milademetan is effective. ascopubs.orgjci.org It blocks the MDM2-p53 interaction, p53 protein accumulates, and its downstream signaling pathways are activated, leading to antiproliferative effects. nih.govjci.org This is the basis for its investigation in tumors known for MDM2 amplification and TP53 wild-type status, such as dedifferentiated liposarcoma and intimal sarcoma. nih.govnih.gov

In Mutant p53 Tumors: In cancer cells where the TP53 gene itself is mutated, milademetan is largely ineffective. jci.orgdana-farber.org If the p53 protein is structurally altered due to mutation, it cannot function as a proper transcription factor, regardless of whether its interaction with MDM2 is blocked. dana-farber.orgresearchgate.net Therefore, stabilizing a non-functional, mutant p53 protein does not trigger the desired downstream effects of cell cycle arrest or apoptosis. jci.orgresearchgate.net Studies have consistently shown that cancer cell lines with TP53 mutations are highly resistant to milademetan. jci.orgdana-farber.org Furthermore, a key mechanism of acquired resistance to milademetan therapy is the emergence of new TP53 mutations in the tumor during treatment. ascopubs.orgnih.gov

| Characteristic | Wild-Type (WT) p53 Tumors | Mutant p53 Tumors |

|---|---|---|

| Primary Mechanism | Inhibits MDM2, stabilizes and reactivates functional p53. nih.govmycancergenome.org | Inhibits MDM2, but the stabilized p53 protein is non-functional. jci.orgresearchgate.net |

| Downstream Signaling | p21 and PUMA are induced, leading to cell cycle arrest/apoptosis. dana-farber.org | Downstream p53 targets are not effectively transactivated. dana-farber.org |

| Therapeutic Effect | Sensitive, potential for tumor growth inhibition. nih.govjci.org | Resistant, minimal to no antitumor activity. jci.orgdana-farber.org |

| Resistance Mechanism | Acquired mutations in TP53 can develop. ascopubs.orgnih.gov | Inherent resistance due to pre-existing mutation. dana-farber.org |

Preclinical Therapeutic Applicability and Future Research Directions

Preclinical Studies in MDM2-Amplified Cancers with Wild-Type p53

The primary therapeutic hypothesis for milademetan (B560421) is the reactivation of dormant p53 in tumor cells where the TP53 gene itself is not mutated, but the p53 protein is inactivated by excessive MDM2. nih.gov MDM2 gene amplification is a key characteristic of several cancers, making them prime candidates for MDM2 inhibition. nih.govaacrjournals.org

Dedifferentiated liposarcoma (DDLPS) is a tumor type frequently characterized by MDM2 gene amplification and the absence of TP53 mutations. nih.govaacrjournals.org This genetic profile makes it a logical target for milademetan. Preclinical studies have shown that inhibiting MDM2 can effectively restore p53's tumor-suppressive activities in DDLPS models. nih.govaacrjournals.org These foundational preclinical findings demonstrated antitumor activity and supported the progression of milademetan into clinical trials, where it has shown notable single-agent efficacy in patients with DDLPS. nih.govmedpagetoday.com

Preclinical investigations in neuroblastoma models have shown that milademetan can reactivate p53 signaling both in vitro and in vivo. nih.gove3s-conferences.org This reactivation leads to a reduction in the proliferative capacity of neuroblastoma cells and induces cytotoxicity, highlighting its potential as a therapeutic agent for high-risk neuroblastoma with wild-type TP53. nih.gove3s-conferences.org

Merkel cell carcinoma (MCC), an aggressive skin cancer, has two main etiologies. About 80% of cases are associated with the Merkel cell polyomavirus (MCPyV-positive), and these tumors typically retain wild-type TP53. jci.orgnih.gov In these virus-positive tumors, a viral protein activates the expression of MDM2, leading to p53 suppression. jci.orgnih.gov

Preclinical studies in wild-type TP53 MCC models have demonstrated that milademetan is a highly potent inhibitor. jci.orgresearchgate.nethcn.health Research showed that milademetan treatment reduced the viability of MCC cell lines, triggering a rapid and sustained p53 response. nih.govnih.gov In xenograft and patient-derived xenograft (PDX) models, milademetan exhibited dose-dependent inhibition of tumor growth. jci.orgresearchgate.netdana-farber.org The compound led to the accumulation of p53 and the upregulation of its transcriptional targets, such as p21 and PUMA, ultimately inducing apoptosis. nih.gov

Table 1: Preclinical Findings in Merkel Cell Carcinoma (MCC) Models

| Model Type | Key Findings | Reference |

|---|---|---|

| WT p53 MCC Cell Lines (WaGa, PeTa, MKL-1) | Reduced cell viability; triggered rapid and sustained p53 response; increased levels of p21, MDM2, and PUMA; induced apoptosis. | jci.org, nih.gov, nih.gov |

| MKL-1 Xenograft Model | Dose-dependent inhibition of tumor growth. | researchgate.net, dana-farber.org |

In acute myeloid leukemia (AML), the TP53 gene is often wild-type, but the p53 pathway can be dysregulated by MDM2 overexpression, which is associated with poorer outcomes. nih.gov Preclinical studies have demonstrated that milademetan has single-agent activity and also works synergistically with other targeted agents in AML models. researchgate.net

Dual inhibition of FLT3-ITD and MDM2 with quizartinib (B1680412) and milademetan, respectively, has been shown to synergistically induce apoptosis in FLT3-ITD/TP53 WT AML cell lines. aacrjournals.orgscite.ai This combination reduced tumor burden and improved survival in both xenograft and PDX models of FLT3-ITD AML. aacrjournals.org Furthermore, preclinical models of AML have shown that combining milademetan with the hypomethylating agent azacitidine demonstrates therapeutic activity, providing a rationale for clinical investigation of this combination. researchgate.net

Table 2: Preclinical Combination Studies in Acute Myeloid Leukemia (AML) Models

| Combination | Model Type | Key Findings | Reference |

|---|---|---|---|

| Milademetan + Quizartinib | FLT3-ITD/TP53 WT AML cell lines, xenografts, and PDX models | Synergistically induced apoptosis, reduced tumor burden, and improved survival. | aacrjournals.org, scite.ai |

The applicability of milademetan extends beyond DDLPS and MCC to a variety of other solid tumors that harbor MDM2 amplification and wild-type TP53. Preclinical studies have demonstrated that milademetan induces p53-dependent apoptosis in various human cancer cell lines and shows antitumor activity in corresponding xenograft models. nih.gov

A phase 2 basket trial (MANTRA-2) enrolled heavily pretreated patients with diverse MDM2-amplified solid tumors. targetedonc.comrainoncology.com Interim results from this trial, which reflect the broad potential suggested by preclinical work, showed preliminary antitumor activity. This included unconfirmed partial responses in pancreatic and lung cancer, and promising tumor regression in biliary tract and breast cancer. targetedonc.comrainoncology.com Additionally, preclinical research has validated the efficacy of milademetan in five different xenograft models characterized by CDKN2A loss and wild-type TP53, all of which demonstrated tumor growth inhibition. ascopubs.org This suggests that biomarkers beyond MDM2 amplification, such as CDKN2A loss, could identify other tumor types sensitive to milademetan. ascopubs.org

Table 3: Preclinical and Early Clinical Findings in Other Solid Tumors

| Tumor Type | Model/Study | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer | MANTRA-2 Basket Trial | Unconfirmed partial response with 34% tumor regression. | targetedonc.com, rainoncology.com |

| Lung Cancer | MANTRA-2 Basket Trial | Unconfirmed partial response with 30% tumor regression. | targetedonc.com, rainoncology.com |

| Biliary Tract Cancer | MANTRA-2 Basket Trial | Promising activity with 29% tumor regression. | targetedonc.com, rainoncology.com |

| Breast Cancer | MANTRA-2 Basket Trial | Promising activity with 27% tumor regression. | targetedonc.com, rainoncology.com |

Investigation of Preclinical Resistance Mechanisms to Milademetan HCl

Despite the promise of MDM2 inhibitors, both innate and acquired resistance are significant clinical challenges. Understanding the mechanisms of resistance is crucial for optimizing treatment strategies and developing effective combinations. nih.gov

A primary mechanism of acquired resistance to MDM2 inhibition is the development of mutations in the TP53 gene. twistbioscience.com Since milademetan's efficacy is dependent on functional, wild-type p53, mutations that inactivate the p53 protein render the drug ineffective. nih.gov An exploratory analysis from a clinical study in intimal sarcoma, another tumor type with frequent MDM2 amplification, detected acquired TP53 mutations in sequential liquid biopsies from patients who developed resistance to milademetan. twistbioscience.com This provides direct clinical evidence for TP53 mutation as a key escape mechanism.

Other potential factors contributing to resistance to MDM2 inhibitors in general include the baseline expression levels of downstream p53 targets, such as the cell cycle inhibitor p21, and the status of other cell cycle and apoptosis regulators. nih.gov Future research will need to continue to explore these mechanisms to devise strategies to overcome or circumvent resistance, potentially through combination therapies that target parallel survival pathways. nih.gov

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Milademetan |

| RAIN-32 |

| AMG 232 |

| DS-3032b |

| Nutlin-3a |

| Quizartinib |

| Azacitidine |

| p21 |

| PUMA |

| MDM2 |

Development of Rational Preclinical Combination Strategies

The therapeutic potential of this compound is being extensively explored in preclinical models through rational combination strategies aimed at enhancing its anti-tumor activity, overcoming resistance, and broadening its applicability. These strategies involve pairing Milademetan with agents that have complementary mechanisms of action, such as DNA damaging agents and other targeted therapies.

Synergistic Effects with DNA Damaging Agents

The combination of MDM2 inhibitors with agents that cause DNA damage, such as radiation therapy, represents a compelling preclinical strategy. DNA damage activates the p53 pathway, and by inhibiting MDM2, Milademetan prevents the degradation of p53, thus amplifying the pro-apoptotic signals initiated by the DNA damaging agent. mdpi.com This dual assault on cancer cells—inducing DNA damage while simultaneously blocking the primary negative regulator of the key tumor suppressor p53—can lead to a synergistic increase in cancer cell death. mdpi.com

Preclinical studies in glioblastoma models, for instance, have shown that combining MDM2 inhibitors with ionizing radiation enhances the cytotoxic effects of the radiation. mdpi.com The rationale is that both treatments converge on p53 activation; together, they can surpass the apoptotic threshold that might not be reached by either agent alone, leading to more effective tumor elimination. mdpi.com This approach essentially sensitizes tumor cells to the effects of radiotherapy. mdpi.com Early research into MDM2 inhibition demonstrated that blocking MDM2 could sensitize cancer cells to DNA-damaging agents, a principle that continues to drive current preclinical combination studies. nih.gov

Combination with Other Targeted Therapies in Preclinical Models

Combining Milademetan with other targeted therapies is a cornerstone of its preclinical evaluation, aiming to tackle cancer from multiple angles and preempt resistance mechanisms.

In preclinical models of lung adenocarcinoma with MDM2 amplification and receptor tyrosine kinase (RTK) driver alterations, combining Milademetan with RTK inhibitors has shown significant promise. ascopubs.orgnih.gov For example, in a RET-fusion lung cancer model, the combination of Milademetan with the RET inhibitor Selpercatinib resulted in long-term tumor control that was markedly superior to either drug used as a monotherapy. ascopubs.orgnih.gov A similar synergistic effect was observed in an EGFR-mutated model, where combining Milademetan with Osimertinib led to vastly improved and sustained tumor control. ascopubs.orgnih.gov These findings provide a strong preclinical rationale for combining MDM2 inhibition with specific RTK inhibitors in genetically defined patient populations. nih.gov

Preclinical studies have also explored combinations with MEK inhibitors in lung adenocarcinoma models harboring both MDM2 amplification and RTK alterations, demonstrating effective tumor control and enhanced apoptosis. ascopubs.orgnih.gov

Another innovative combination strategy involves pairing Milademetan with ONC201, a small molecule DRD2 antagonist. onclive.comonclive.com A key challenge with MDM2 inhibitors is that by stabilizing p53, they can induce a feedback loop that increases MDM2 expression. onclive.com Preclinical findings suggest that ONC201 can significantly reduce MDM2 levels in cell lines, thereby abolishing this feedback mechanism and creating a synergistic anti-tumor effect with Milademetan. onclive.comonclive.com This combination has shown a greater effect on cell viability and p53 stabilization compared to either agent alone in preclinical studies. onclive.com

Furthermore, combinations with immunotherapy are being investigated. A clinical trial is planned to evaluate Milademetan with the anti-PD-L1 antibody Atezolizumab, based on the mechanistic rationale that MDM2 inhibition could enhance the efficacy of checkpoint inhibitors. rainoncology.com

The table below summarizes key preclinical combination studies involving Milademetan and other targeted agents.

| Combination Agent | Cancer Model | Key Preclinical Finding | Reference |

| Selpercatinib | RET-fusion Lung Adenocarcinoma | Long-term in vivo tumor control, superior to either agent alone. | ascopubs.orgnih.gov |

| Osimertinib | EGFR-mutated Lung Adenocarcinoma | Long-term in vivo tumor control, strikingly superior to monotherapy. | ascopubs.orgnih.gov |

| Quizartinib | FLT3-ITD Acute Myeloid Leukemia (AML) | Synergistically induced apoptosis and reduced tumor burden in xenograft models. | aacrjournals.org |

| ONC201 | Solid Tumor Cell Lines | Combination prevented feedback expression of MDM2 and had a greater effect on cell viability. | onclive.com |

Identification and Validation of Predictive Biomarkers in Preclinical Contexts

A crucial aspect of the preclinical development of Milademetan is the identification and validation of biomarkers to select patients most likely to respond. This precision oncology approach is critical for maximizing efficacy.

The most established predictive biomarker for Milademetan sensitivity is the amplification of the MDM2 gene, coupled with a wild-type (WT) TP53 status. aacrjournals.orgresearchgate.net MDM2 amplification is the primary oncogenic driver in several cancers, such as dedifferentiated liposarcoma, making them inherently dependent on the MDM2-p53 interaction for survival. researchgate.netnih.gov Preclinical studies have consistently shown that cell lines and xenograft models with MDM2 amplification are sensitive to Milademetan. For example, astrocytoma, glioblastoma, and osteosarcoma cell lines with MDM2 amplification demonstrated inhibition of cell proliferation at low nanomolar concentrations of Milademetan. aacrjournals.orgresearchgate.net Further preclinical validation in patient-derived organoid and xenograft models from various cancers (including gastric, lung, and osteosarcoma) with MDM2 amplification also showed dose-dependent anti-tumor activity. researchgate.net An MDM2 copy number (CN) threshold of ≥ 12 was initially proposed based on genomic database analyses to identify tumors likely to respond. researchgate.net

Beyond MDM2 amplification, other biomarkers are being explored. The loss of CDKN2A is being investigated as a potential biomarker. rainoncology.com CDKN2A encodes p14ARF, a tumor suppressor that inhibits MDM2. Its loss can lead to MDM2-dependent cancers, suggesting a potential sensitivity to MDM2 inhibitors like Milademetan. rainoncology.com Preclinical data also suggest that BAP1 depletion may be predictive of sensitivity to MDM2 antagonists. google.com

Conversely, research is also focused on identifying mechanisms of resistance. Acquired mutations in TP53 are a key resistance mechanism, as Milademetan's efficacy is dependent on a functional p53 protein. researchgate.net Sequential analysis of cell-free DNA (cfDNA) in preclinical and clinical settings is being used to track the emergence of such mutations during treatment. researchgate.net In a study on intimal sarcoma, while no definitive molecular pathways for response were found in pre-treatment tissues, acquired TP53 mutations were detected in cfDNA upon disease progression. researchgate.net The same study suggested a potential correlation between anti-tumor activity and amplified TWIST1, and a negative correlation with CDKN2A loss. researchgate.net

The following table details key predictive biomarkers for Milademetan investigated in preclinical contexts.

| Biomarker | Type | Preclinical Indication | Reference |

| MDM2 Gene Amplification | Predictive | Selects for tumors dependent on MDM2; correlates with sensitivity and anti-tumor activity in cell lines and xenograft models. | aacrjournals.orgresearchgate.net |

| TP53 Status | Predictive | Wild-type status is required for Milademetan's mechanism of action. | aacrjournals.orgresearchgate.netnih.gov |

| CDKN2A Loss | Potential Predictive / Resistance | Loss may indicate MDM2-dependent cancers; however, some data suggest a negative correlation with response. | rainoncology.comresearchgate.net |

| BAP1 Depletion | Potential Predictive | Identified as a potential marker for sensitivity to MDM2 antagonists. | google.com |

| TWIST1 Amplification | Potential Predictive | Correlated with anti-tumor activity in a study of intimal sarcoma. | researchgate.net |

| Acquired TP53 Mutation | Resistance | Emergence of TP53 mutations during therapy compromises anti-tumor activity. | researchgate.net |

Computational and Structural Biology Approaches in Enhancing MDM2 Inhibition

Computational and structural biology have been indispensable in the discovery and optimization of MDM2 inhibitors, including the class to which Milademetan belongs. nih.govtandfonline.com These approaches allow for a rational, structure-based design process, moving beyond traditional high-throughput screening. nih.govresearchgate.net

The crystal structure of the MDM2 protein in complex with a p53 peptide was a foundational breakthrough. nih.gov It revealed a deep hydrophobic cleft on the MDM2 surface into which three critical p53 amino acid residues—Phe19, Trp23, and Leu26—insert themselves. nih.govnih.gov This structural knowledge provided a clear blueprint for designing small molecules that could mimic these key interactions and disrupt the p53-MDM2 binding. nih.gov

Computational techniques such as virtual screening and molecular docking have been used to identify novel chemical scaffolds that can fit into this p53-binding pocket. nih.govfrontiersin.org These methods computationally 'dock' vast libraries of virtual compounds into the target site on MDM2, scoring and ranking them based on their predicted binding affinity and conformational fit. tandfonline.comfrontiersin.org This was instrumental in the development of the first potent small-molecule MDM2 inhibitors. nih.gov

Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic movements and interactions of the protein and the inhibitor over time. This helps to elucidate the precise molecular basis for binding specificity and stability. nih.govfrontiersin.org For example, MD simulations were used to understand why the Nutlin class of inhibitors binds effectively to MDM2 but not to its homolog, MDMX. nih.gov

These computational approaches have guided the design of several classes of MDM2 inhibitors by helping to:

Generate pharmacophore models based on the key features of the p53-MDM2 interaction. nih.gov

Optimize lead compounds by suggesting chemical modifications to improve binding affinity and pharmacological properties. nih.gov

Elucidate mechanisms of binding and resistance. nih.gov

Design Considerations for Next-Generation MDM2-Targeting Compounds

Building on the successes and challenges of first-generation MDM2 inhibitors, the design of next-generation compounds is focused on several key areas: enhancing potency, improving pharmacological properties, overcoming resistance, and exploring novel mechanisms of action.

One major focus has been the optimization of existing scaffolds. The spiro-oxindole class of inhibitors, for example, was developed through a structure-based design approach to mimic the key p53 triad. nih.govpnas.org While early compounds in this class were potent, some suffered from chemical instability. researchgate.net Next-generation design efforts focused on modifying the core structure, such as creating symmetrical substitutions on the pyrrolidine (B122466) ring, to yield compounds like MI-1061 with significantly improved stability and even greater binding affinity (Ki = 0.16 nM) without compromising the desired biological activity. researchgate.net

Another critical consideration is overcoming the dose-limiting toxicities, particularly thrombocytopenia, observed with many MDM2 inhibitors. nih.gov This is thought to be an on-target effect of p53 activation in hematopoietic stem and progenitor cells. Design strategies for next-generation compounds may include developing intermittent dosing schedules, which have been explored for Milademetan, or creating molecules with different pharmacokinetic and pharmacodynamic profiles that might mitigate these effects. nih.govtargetedonc.com

Furthermore, the field is moving beyond simple p53-MDM2 interaction blockers. Given that MDM2 has p53-independent oncogenic functions, a promising future direction is the development of molecules that lead to the degradation of the entire MDM2 protein. nih.gov This can be achieved using technologies like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that simultaneously binds to the target protein (MDM2) and an E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target. This approach could potentially be more effective and may avoid the feedback induction of MDM2 protein seen with interaction inhibitors. nih.gov

Finally, there is an effort to design dual inhibitors that target both MDM2 and its homolog MDMX, as overexpression of MDMX can be a mechanism of resistance to MDM2-selective inhibitors. nih.gov While the p53-binding pockets of MDM2 and MDMX have subtle differences, structural knowledge can be used to systematically design compounds that can efficiently bind to both. nih.gov

Conclusion

Summary of Milademetan (B560421) HCl's Preclinical Profile as an MDM2 Inhibitor

Milademetan HCl is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. jci.orgnewdrugapprovals.org Its mechanism of action is centered on disrupting the critical protein-protein interaction between MDM2 and the p53 tumor suppressor protein. newdrugapprovals.orgnih.gov In many cancers that retain functional, wild-type p53, the tumor-suppressive activities of p53 are abrogated through overexpression or amplification of its negative regulator, MDM2. nih.govmedpagetoday.com MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively silencing this crucial cellular guardian. youtube.com

Preclinical studies have established that milademetan binds to MDM2, preventing it from interacting with p53. newdrugapprovals.org This action inhibits the degradation of p53, leading to its accumulation and the restoration of its transcriptional activity. newdrugapprovals.orgnih.gov Consequently, the p53 signaling pathway is reactivated, triggering downstream anti-tumor effects. nih.gov The preclinical profile of milademetan demonstrates significant activity in cancer models characterized by wild-type TP53 and, in many cases, MDM2 gene amplification, identifying it as a targeted therapy for genetically defined tumor types. aacrjournals.orgaacrjournals.orgasco.org

Key Preclinical Findings Supporting its Mechanism and Efficacy

Preclinical research has provided substantial evidence validating the mechanism and anti-tumor efficacy of this compound across a range of laboratory models.